Xanthosine triphosphate is classified as a purine nucleotide. It can be synthesized from xanthosine monophosphate through several enzymatic reactions. The presence of xanthosine triphosphate in biological systems has been linked to its formation during the deamination of adenosine triphosphate and guanosine triphosphate under certain conditions, such as oxidative stress or chemical mutagenesis .
The synthesis of xanthosine triphosphate can be achieved through various methods. One notable approach involves the use of N-methylimidazolide of xanthosine monophosphate, which reacts with methylenediphosphonic acid or imidodiphosphonic acid to produce derivatives of xanthosine triphosphate. This method has been shown to yield potentially nonhydrolyzable forms of xanthosine triphosphate, which are valuable for studying GTPase activity in mutated proteins .
In addition, recent advancements have focused on the solid-phase synthesis of xanthosine-modified ribonucleic acid (RNA). This involves a series of steps including detritylation, coupling with phosphoramidites, capping, and oxidation to achieve the desired nucleotide modifications .
Xanthosine triphosphate features a ribose sugar attached to a xanthine base and three phosphate groups. Its molecular formula is C10H12N5O15P3, and it has a molar mass of approximately 507.18 g/mol. The structure includes:
The spatial arrangement of these components influences its biochemical interactions and stability .
Xanthosine triphosphate participates in various biochemical reactions, including:
The ability of xanthosine triphosphate to act as a nonhydrolyzable analog allows researchers to study its effects on enzyme kinetics without the complications introduced by hydrolysis .
The mechanism of action for xanthosine triphosphate primarily revolves around its role as an energy donor in metabolic pathways. It can participate in:
Research indicates that when incorporated into RNA or used in enzymatic reactions, xanthosine triphosphate can influence the stability and function of nucleic acids, affecting gene expression and protein synthesis .
Xanthosine triphosphate exhibits several notable physical and chemical properties:
Spectroscopic techniques such as nuclear magnetic resonance have been utilized to analyze its structural characteristics, revealing insights into hydrogen bonding patterns and molecular dynamics .
Xanthosine triphosphate has several applications in scientific research:
Xanthosine triphosphate (XTP) is a purine nucleotide analog with the chemical formula C₁₀H₁₅N₄O₁₅P₃ and a molecular weight of 524.17 g/mol (free acid form). Its structure comprises a xanthine base (2,6-dioxopurine) linked via a β-N⁹-glycosidic bond to a ribose sugar, which is esterified with a triphosphate group at the 5'-position. The xanthine base lacks the amino group present in guanine at the C2 position, featuring instead two keto groups at C2 and C6. The ribose ring adopts a C2'-endo conformation in solution, and the triphosphate chain exhibits a bent configuration when chelated to Mg²⁺, similar to canonical nucleotides like GTP [1] [3] [7].
Stereochemical specificity is maintained at the glycosidic bond (α/β configuration) and the ribose chiral centers (C1', C2', C3', C4'). The absolute configuration is designated as (2R,3S,4R,5R)-5-(2,6-dioxo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl trihydrogen triphosphate. XTP’s InChI Key (CAEFEWVYEZABLA-UUOKFMHZSA-N) encodes its stereochemistry, ensuring distinction from epimers [1] [7].
Table 1: Atomic Composition and Stereochemical Descriptors of XTP
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₅N₄O₁₅P₃ |
Molar Mass | 524.17 g/mol |
Glycosidic Bond | β-N⁹ (anti-conformation) |
Ribose Chirality | 1'R, 2'S, 3'R, 4'R |
InChI Key | CAEFEWVYEZABLA-UUOKFMHZSA-N |
CAS Registry Number | 6253-56-1 |
XTP is thermodynamically unstable in aqueous solutions due to the high-energy phosphoanhydride bonds in its triphosphate moiety. Its hydrolysis follows pseudo-first-order kinetics, yielding xanthosine monophosphate (XMP) and inorganic pyrophosphate (PPi) via nucleophilic attack. The activation energy barrier for hydrolysis is ~28 kcal/mol under physiological conditions (pH 7.4, 37°C), comparable to ATP. However, enzymatic catalysis reduces this barrier by >10,000-fold. For instance, the pyrophosphohydrolase Mj0226 from Methanococcus jannaschii hydrolyzes XTP with a kcat/Km value of 4.5 × 10⁵ M⁻¹s⁻¹, significantly higher than for dATP (kcat/Km ~45 M⁻¹s⁻¹). This selectivity arises from the enzyme’s preference for 6-keto purines (e.g., xanthine, hypoxanthine) over canonical bases [4] [8].
Protonation state critically influences hydrolysis kinetics. γ-phosphate protonation favors a concurrent mechanism (Pγ–Oβγ bond cleavage and O–H lysis in one step), lowering the rate-limiting barrier by 8–12 kcal/mol. In contrast, α/β-protonation promotes sequential hydrolysis, where Pγ–Oβγ cleavage precedes water attack. Mg²⁺ chelation stabilizes the triphosphate chain but accelerates hydrolysis by facilitating water activation [8].
UV-Vis Spectroscopy: XTP exhibits a λmax at 278 nm (ε = 8,900 L·mol⁻¹·cm⁻¹) in neutral aqueous solutions, characteristic of the xanthine chromophore. Protonation at N3 (pH < 3) shifts λmax to 252 nm, while deprotonation (pH > 11) shifts it to 292 nm [3] [7].
NMR: 31P-NMR reveals three distinct phosphate resonances:
Mass Spectrometry: ESI-MS in negative mode gives [M–H]⁻ at m/z 522.9 (calc. 522.96 for C₁₀H₁₄N₄O₁₅P₃). Fragmentation peaks at m/z 408.9 (loss of PO₃) and 330.8 (loss of PPi) confirm the triphosphate chain [3] [7].
Table 2: Spectroscopic Signatures of XTP
Technique | Key Signals |
---|---|
UV-Vis | λmax: 278 nm (pH 7); ε = 8,900 M⁻¹cm⁻¹ |
31P-NMR | α-P: −10.2 ppm; β-P: −22.1 ppm; γ-P: −5.8 ppm |
ESI-MS | [M–H]⁻: m/z 522.9; fragments: 408.9, 330.8 |
XTP is highly soluble in water (>100 mM at 25°C) due to its charged triphosphate group (net charge −3 to −4). Its triethylammonium salt form enhances solubility in organic-aqueous mixtures. The ionization state depends on pH:
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